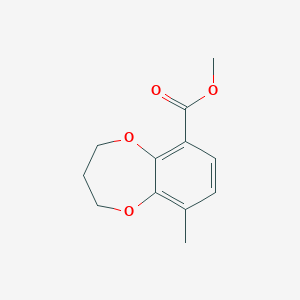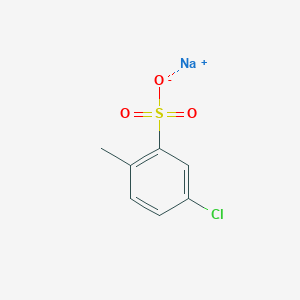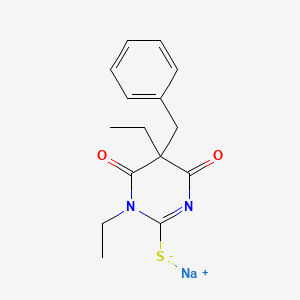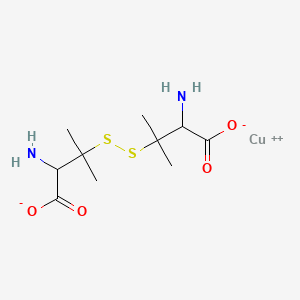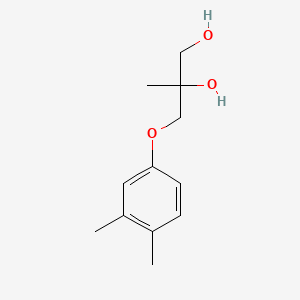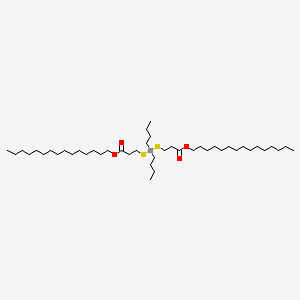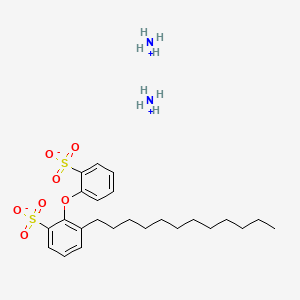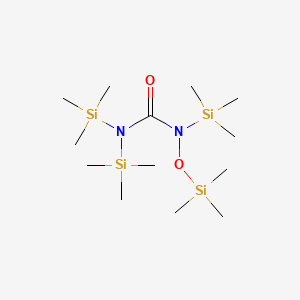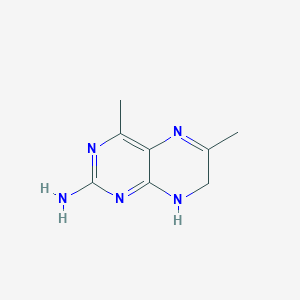
4,6-Dimethyl-7,8-dihydropteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-7,8-dihydropteridin-2-amine is a chemical compound belonging to the class of dihydropteridines It is characterized by its unique structure, which includes two methyl groups at positions 4 and 6, and an amine group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7,8-dihydropteridin-2-amine typically involves a tandem SnAr-amidation cyclization reaction. One common method includes the reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine. This reaction is optimized using a design of experiments (DoE) approach, which improves conversion rates and reduces reaction time while maintaining high optical purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of optimizing reaction conditions and scaling up laboratory procedures are generally applied to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-7,8-dihydropteridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more hydrogenated derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pteridines.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-7,8-dihydropteridin-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-7,8-dihydropteridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one: This compound is similar in structure but has a hydroxymethyl group at position 6 instead of a methyl group.
4,6-Dimethyl-7,8-dihydropteridin-2(1H)-one: This compound differs by having a keto group at position 2 instead of an amine group.
Uniqueness
4,6-Dimethyl-7,8-dihydropteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90085-11-3 |
|---|---|
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
4,6-dimethyl-7,8-dihydropteridin-2-amine |
InChI |
InChI=1S/C8H11N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H2,1-2H3,(H3,9,10,12,13) |
Clave InChI |
DZCGHYLIBQRFTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N=C(N=C2NC1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


